
3,4,5-Trimethoxybenzyl-13C3 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxybenzyl-13C3 Alcohol: is a chemical compound with the molecular formula 13C3C7H14O4 and a molecular weight of 201.19. It is a labeled compound where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxybenzyl-13C3 Alcohol typically involves the introduction of carbon-13 labeled methoxy groups into the benzyl alcohol structure. The process may include the following steps:
Starting Material: The synthesis begins with a precursor compound, such as 3,4,5-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Isotopic Labeling: The methoxy groups are introduced using carbon-13 labeled methanol (13CH3OH) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of precursor compounds and reagents are used.
Purification: The product is purified using techniques such as distillation or chromatography to achieve high isotopic purity (≥99 atom % 13C) and chemical purity (≥97%).
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzyl-13C3 Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of catalysts.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzaldehyde or 3,4,5-Trimethoxybenzoic acid.
Reduction: Derivatives with different functional groups.
Substitution: Compounds with substituted methoxy groups.
Scientific Research Applications
Chemistry: 3,4,5-Trimethoxybenzyl-13C3 Alcohol is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: In medicinal chemistry, it is used to study drug metabolism and pharmacokinetics by tracking the labeled carbon atoms.
Industry: The compound is used in the development of new materials and chemical processes, where isotopic labeling helps in understanding reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxybenzyl-13C3 Alcohol involves its interaction with molecular targets through its functional groups. The methoxy groups and the alcohol group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. The isotopic labeling allows for detailed tracking of the compound’s behavior in various systems, providing insights into its molecular targets and pathways.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzyl Alcohol: The non-labeled version of the compound.
3,4-Dimethoxybenzyl Alcohol: A similar compound with two methoxy groups.
2,4,5-Trimethoxybenzyl Alcohol: A compound with methoxy groups in different positions.
Uniqueness: 3,4,5-Trimethoxybenzyl-13C3 Alcohol is unique due to its isotopic labeling, which allows for detailed studies using techniques like NMR spectroscopy. The presence of carbon-13 atoms provides a distinct advantage in tracing and understanding molecular interactions and transformations.
Properties
CAS No. |
1346603-81-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
201.19 g/mol |
IUPAC Name |
[3,4,5-tri((113C)methoxy)phenyl]methanol |
InChI |
InChI=1S/C10H14O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3/i1+1,2+1,3+1 |
InChI Key |
QPHLRCUCFDXGLY-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CO |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CO |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CO |
Synonyms |
3,4,5-Trimethoxybenzenemethanol-13C3; 3,4,5-Trimethoxyphenylmethanol-13C3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


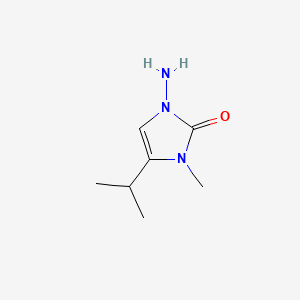
![N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide](/img/structure/B585590.png)


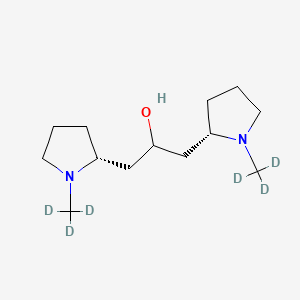
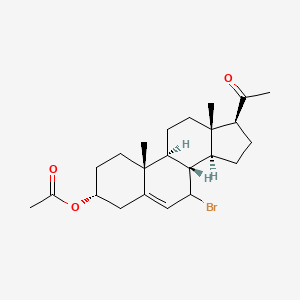
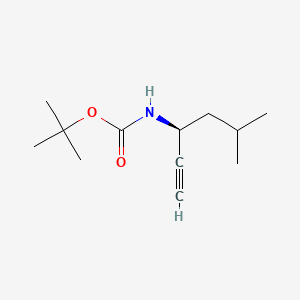
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)

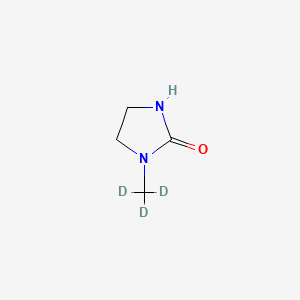
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
